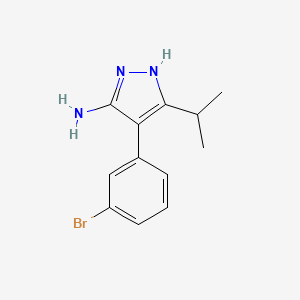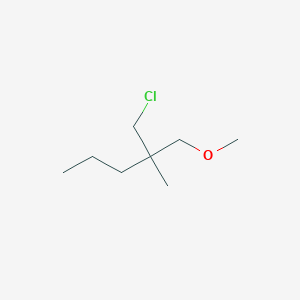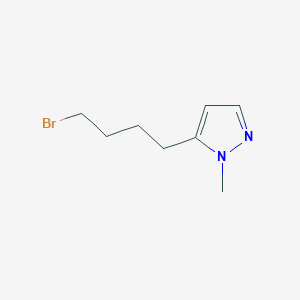![molecular formula C14H20FNO B13208827 {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13208827.png)
{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20FNO and a molecular weight of 237.31 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a cyclopentylmethanol moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol involves several steps. One common synthetic route includes the following steps:
Formation of the Amino Group: The starting material, 2-fluorophenylacetonitrile, is subjected to a reduction reaction using lithium aluminum hydride (LiAlH4) to form 2-fluorophenylethylamine.
Cyclopentylation: The 2-fluorophenylethylamine is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride (NaBH4) to form the cyclopentylamine derivative.
Methanol Addition: Finally, the cyclopentylamine derivative is treated with formaldehyde and hydrogen cyanide (HCN) to introduce the methanol group, resulting in the formation of this compound.
Chemical Reactions Analysis
{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.
Scientific Research Applications
{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets. The amino group and the fluorophenyl group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to exert its effects through interactions with neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclopentyl}methanol can be compared with other similar compounds, such as:
{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter its chemical reactivity and biological activity.
{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentyl}methanol: This compound contains a bromine atom instead of fluorine. Bromine’s larger size and different electronegativity can affect the compound’s properties.
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol: In this compound, a methyl group replaces the fluorine atom.
These comparisons highlight the uniqueness of this compound, particularly due to the presence of the fluorine atom, which can significantly impact its chemical and biological properties.
Properties
Molecular Formula |
C14H20FNO |
|---|---|
Molecular Weight |
237.31 g/mol |
IUPAC Name |
[1-[2-amino-1-(2-fluorophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20FNO/c15-13-6-2-1-5-11(13)12(9-16)14(10-17)7-3-4-8-14/h1-2,5-6,12,17H,3-4,7-10,16H2 |
InChI Key |
NBOALQSPOMUXQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13208745.png)

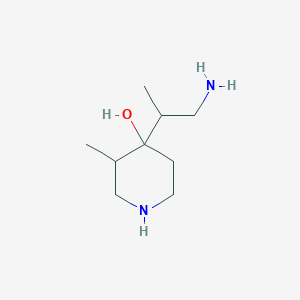
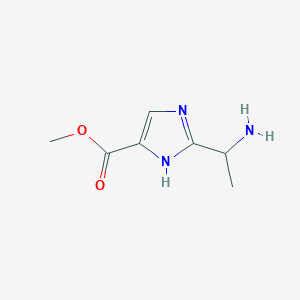
![Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13208775.png)
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)
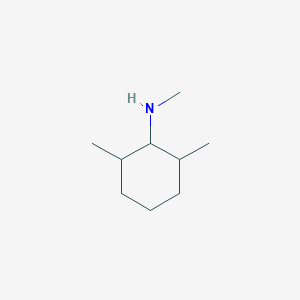
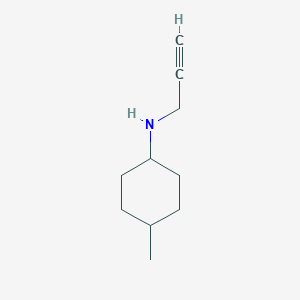

![9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)
